molecular formula C23H23N4NaO6S B14479562 Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt CAS No. 68444-09-7

Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt

Cat. No.: B14479562
CAS No.: 68444-09-7
M. Wt: 506.5 g/mol
InChI Key: CXPIKMCKPMLZOY-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and various substituents on the benzene ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxy-3-methylaniline followed by coupling with 2,5-dimethoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products. The use of high-purity reagents and solvents is crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form nitro compounds.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like chlorosulfonic acid and sulfur trioxide are employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the manufacture of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt involves its interaction with various molecular targets. The azo groups can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt
  • Benzenesulfonic acid, 3-[[4-[(4-ethoxy-3-methylphenyl)azo]-1-naphthyl]azo]-, sodium salt

Uniqueness

Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is unique due to its specific substitution pattern and the presence of multiple azo groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

68444-09-7

Molecular Formula

C23H23N4NaO6S

Molecular Weight

506.5 g/mol

IUPAC Name

sodium;4-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C23H24N4O6S.Na/c1-5-33-21-11-8-17(12-15(21)2)25-27-20-14-22(31-3)19(13-23(20)32-4)26-24-16-6-9-18(10-7-16)34(28,29)30;/h6-14H,5H2,1-4H3,(H,28,29,30);/q;+1/p-1

InChI Key

CXPIKMCKPMLZOY-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)OC)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC)C.[Na+]

Origin of Product

United States

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